2'-Fluoro-3-phenylpropiophenone
Overview
Description
2’-Fluoro-3-phenylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a fluorine atom at the 2’ position and a phenyl group at the 3 position of the propiophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-3-phenylpropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where benzene is acylated with 2’-fluoro-3-phenylpropiophenone chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another method involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of 2’-fluoro-3-phenylpropiophenone is coupled with a phenyl halide in the presence of a palladium catalyst and a base. This method allows for the formation of the carbon-carbon bond under mild conditions and with high selectivity.
Industrial Production Methods
Industrial production of 2’-Fluoro-3-phenylpropiophenone typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-3-phenylpropiophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 2’-Fluoro-3-phenylpropiophenone can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2’-Fluoro-3-phenylpropiophenone has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development. Its unique structure makes it a candidate for the design of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials. Its fluorinated structure imparts unique properties to the final products, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2’-Fluoro-3-phenylpropiophenone involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with biological targets, such as enzymes and receptors. This can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2’-Chloro-3-phenylpropiophenone
- 2’-Bromo-3-phenylpropiophenone
- 2’-Iodo-3-phenylpropiophenone
Uniqueness
2’-Fluoro-3-phenylpropiophenone is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. The fluorine atom increases the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds. These properties make it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-phenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSARBDSTQJVYRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643985 | |
Record name | 1-(2-Fluorophenyl)-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-48-2 | |
Record name | 1-(2-Fluorophenyl)-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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